3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 1865100-71-5
VCID: VC3122243
InChI: InChI=1S/C8H15F3N2/c9-8(10,11)7-2-5-13(6-7)4-1-3-12/h7H,1-6,12H2
SMILES: C1CN(CC1C(F)(F)F)CCCN
Molecular Formula: C8H15F3N2
Molecular Weight: 196.21 g/mol

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

CAS No.: 1865100-71-5

Cat. No.: VC3122243

Molecular Formula: C8H15F3N2

Molecular Weight: 196.21 g/mol

* For research use only. Not for human or veterinary use.

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine - 1865100-71-5

Specification

CAS No. 1865100-71-5
Molecular Formula C8H15F3N2
Molecular Weight 196.21 g/mol
IUPAC Name 3-[3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine
Standard InChI InChI=1S/C8H15F3N2/c9-8(10,11)7-2-5-13(6-7)4-1-3-12/h7H,1-6,12H2
Standard InChI Key VTAKZXOZTQQOLN-UHFFFAOYSA-N
SMILES C1CN(CC1C(F)(F)F)CCCN
Canonical SMILES C1CN(CC1C(F)(F)F)CCCN

Introduction

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrrolidine ring substituted with a trifluoromethyl group, which is known for its electron-withdrawing properties and ability to enhance lipophilicity, potentially improving membrane permeability.

Synthesis and Chemical Reactivity

The synthesis of compounds similar to 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine typically involves multi-step organic reactions. These methods require careful control of reaction conditions to ensure high yields and purity. The trifluoromethyl group can enhance the electrophilicity of adjacent carbon atoms, making them more reactive in nucleophilic substitution reactions. Additionally, the amine group can participate in various reactions, including acylation and alkylation, leading to the formation of derivatives with altered biological properties.

Biological Activity and Potential Applications

Compounds with similar structures to 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine have shown significant biological activities, including potential neuroprotective effects and interactions with neurotransmitter systems. The trifluoromethyl group may enhance lipophilicity, allowing for better permeability through biological membranes, which is crucial for drug development. Preliminary studies suggest that these compounds could influence pathways related to mood regulation and cognitive function.

Comparison with Similar Compounds

Compound NameStructureUnique Features
3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amineContains a methoxymethyl groupPotential neuroprotective effects, interactions with neurotransmitter systems
3-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amineContains an ethoxymethyl groupSimilar potential applications in medicinal chemistry
3-(Trifluoromethyl)anilineLacks the pyrrolidine ring; simpler structureKnown for its reactivity and potential applications in organic synthesis

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